molecular formula C20H26ClN3O3S B6487189 N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216580-81-2

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B6487189
CAS No.: 1216580-81-2
M. Wt: 424.0 g/mol
InChI Key: YAAIATHALLAHSW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a furan-2-carboxamide backbone, a diethylaminoethyl side chain, and a 4-ethoxy substitution on the benzothiazole ring. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmaceutical applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.ClH/c1-4-22(5-2)12-13-23(19(24)16-10-8-14-26-16)20-21-18-15(25-6-3)9-7-11-17(18)27-20;/h7-11,14H,4-6,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAIATHALLAHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26ClN3O3SC_{20}H_{26}ClN_{3}O_{3}S, with a molecular weight of 424.0 g/mol. The structure includes a furan ring and a benzothiazole moiety, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate electrophiles.
  • Introduction of the Diethylamino Group : This is done via alkylation reactions.
  • Furan Carboxamide Formation : The furan ring is synthesized from suitable precursors followed by carboxamide formation.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity. For instance:

  • Mechanism : The compound may inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Case Study : In vitro tests on human cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively .

Antimicrobial Properties

There is substantial evidence supporting the antimicrobial activity of benzothiazole derivatives:

  • Antibacterial and Antifungal Effects : Compounds similar to this compound have been shown to possess broad-spectrum antibacterial and antifungal properties. For example, minimal inhibitory concentrations (MICs) against various pathogens have been reported .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy:

  • Mechanism : It may exert its effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant inhibition of cancer cell lines
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryModulation of cytokine production

Case Studies

  • Antitumor Activity in Cell Lines : A study evaluated the effects of various benzothiazole derivatives on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. Results showed that certain derivatives led to a reduction in cell viability by over 70% at specific concentrations .
  • Antimicrobial Testing : Another research focused on evaluating the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Candida albicans. The tested compound exhibited MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS No.) Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Benzothiazole 4-ethoxy, diethylaminoethyl, furan-2-carboxamide C₂₁H₂₆ClN₃O₃S 448.0 g/mol* Hydrochloride salt enhances solubility; ethoxy group may modulate lipophilicity
N-(4-(2-((3-Methoxybenzyl)amino)... (923226-70-4) Thiazole 3-methoxybenzyl, furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 g/mol Methoxybenzyl group introduces aromaticity; lacks diethylaminoethyl side chain
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide (1171087-47-0) Benzothiazole 6-bromo, diethylaminoethyl, 3-methylbenzamide C₂₂H₂₅BrN₄OS 505.4 g/mol Bromo substituent increases molecular weight; methylbenzamide alters polarity
2-(Diethylamino)ethyl chloride hydrochloride (869-24-9) Ethylammonium chloride Chloride, diethylaminoethyl C₆H₁₅Cl₂N 196.1 g/mol Shared diethylaminoethyl motif; simple salt form with high solubility

*Calculated based on molecular formula.

Key Differences and Implications

Benzothiazole vs. Benzothiazoles are often associated with kinase inhibition or antimicrobial activity, whereas thiazoles may exhibit varied bioactivity depending on substituents.

Substituent Effects: The 4-ethoxy group in the target compound likely reduces metabolic degradation compared to electron-withdrawing groups (e.g., bromo in 1171087-47-0) . Ethoxy may also improve membrane permeability due to moderate lipophilicity. The diethylaminoethyl side chain, common to the target compound and 1171087-47-0 , introduces a cationic charge at physiological pH, enhancing interaction with anionic biological targets (e.g., DNA or phospholipid membranes).

Salt Forms and Solubility: The hydrochloride salt in the target compound and 2-(diethylamino)ethyl chloride hydrochloride significantly improves water solubility compared to non-ionic analogs like 923226-70-4 . This property is critical for drug formulation and bioavailability.

Functional Group Diversity: The furan-2-carboxamide group in the target compound and 923226-70-4 provides a rigid, planar structure that may facilitate binding to hydrophobic pockets in proteins.

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